molecular formula C16H14ClFN2O B368412 2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol CAS No. 923145-53-3

2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol

Cat. No. B368412
CAS RN: 923145-53-3
M. Wt: 304.74g/mol
InChI Key: HJZLZGWKGXBLIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol” is a chemical compound with the molecular formula C7 H6 Cl F O . It is also known as 2-Chloro-6-fluorobenzyl alcohol .


Synthesis Analysis

The synthesis of this compound involves the use of 2-Chloro-6-fluorobenzyl chloride as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole . It is also used in the preparation of 2-chloro-6-fluorobenzylamine, required for the synthesis of 9-substituted adenine .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using a 2d Mol file or a computed 3d SD file . The molecular weight of this compound is 160.573 .

Mechanism of Action

The mechanism of action of 2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation. It also modulates the expression of various genes involved in these processes.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also reduces the production of pro-inflammatory cytokines and reactive oxygen species. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol in lab experiments is its potential as a multi-targeted agent. It has been shown to have activity against multiple targets involved in cancer and inflammation. Additionally, it has low toxicity and is well-tolerated in animal models. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol. One direction is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more effective treatments for cancer and inflammation. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases. Additionally, research could focus on optimizing its synthesis method and improving its pharmacological properties.

Synthesis Methods

The synthesis of 2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol involves several steps. The starting material is 2-chloro-6-fluorobenzaldehyde, which is reacted with o-phenylenediamine to form 2-(2-chloro-6-fluorobenzyl)-1H-benzimidazole. This intermediate is then reduced with sodium borohydride to yield this compound. The final product is obtained in good yield and purity.

Scientific Research Applications

2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol has potential applications in scientific research. It has been shown to have anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. It also exhibits anti-inflammatory and anti-oxidant properties. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Safety and Hazards

This compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

2-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O/c17-12-4-3-5-13(18)11(12)10-20-15-7-2-1-6-14(15)19-16(20)8-9-21/h1-7,21H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZLZGWKGXBLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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